Pisoniamide

Description

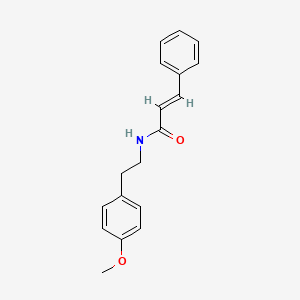

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H19NO2 |

|---|---|

Poids moléculaire |

281.3 g/mol |

Nom IUPAC |

(E)-N-[2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C18H19NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+ |

Clé InChI |

CHPUDVNXYIZPKX-FMIVXFBMSA-N |

SMILES |

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2 |

SMILES isomérique |

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2 |

SMILES canonique |

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2 |

Origine du produit |

United States |

Structural Elucidation and Stereochemical Characterization of Pisoniamide

Pisoniamide was first reported as a natural product isolated from the methanolic extract of the combined stem and root of Pisonia aculeata. acs.org Its molecular structure and stereochemistry were determined through comprehensive spectroscopic analysis. scribd.com The elucidation process involved the use of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to piece together its atomic connectivity and spatial arrangement. scribd.com

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₁₈H₁₉NO₂. scribd.com Infrared spectroscopy indicated the presence of key functional groups: an N-H bond, suggested by a sharp absorption band around 3308 cm⁻¹, and a conjugated amide carbonyl group, identified by a strong absorption at 1682 cm⁻¹. scribd.com

The stereochemistry of the alkene moiety within the cinnamoyl group was determined to be in the trans or (E) configuration. This is a common feature among naturally occurring cinnamamide (B152044) derivatives and is supported by NMR data, typically showing a large coupling constant (around 15 Hz) between the vinylic protons. nih.gov The structure was confirmed as N-(4-methoxyphenethyl)cinnamamide, distinguishing it from other related natural amides. scribd.com

| Technique | Observation |

|---|---|

| Appearance | Colorless needles scribd.com |

| Melting Point | 142-144 °C scribd.com |

| Molecular Formula | C₁₈H₁₉NO₂ scribd.com |

| Mass Spectrometry (HRESIMS) | m/z 304.1313 [M + Na]⁺ scribd.com |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3308 (N-H stretch), 1682 (C=O stretch) scribd.com |

| Ultraviolet (UV) Spectroscopy (MeOH, λₘₐₓ nm) | 215, 220, 273, 296 scribd.com |

Chemical Classification and Systematic Nomenclature of Pisoniamide

Pisoniamide is classified as a natural product belonging to the cinnamamide (B152044) family. evitachem.comevitachem.com Cinnamamides are amide derivatives of cinnamic acid, characterized by a 3-phenylprop-2-enoyl core structure. nih.gov This class of compounds is widely distributed in the plant kingdom and is known for a diverse range of biological activities. nih.govmdpi.com

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (E)-N-[2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide . This name precisely describes its molecular architecture:

(E)- : Specifies the stereochemistry of the double bond as entgegen (opposite), corresponding to the trans isomer.

N-[2-(4-methoxyphenyl)ethyl] : Indicates that a 2-(4-methoxyphenyl)ethyl group is attached to the nitrogen atom of the amide.

3-phenylprop-2-enamide : Defines the core cinnamamide structure derived from cinnamic acid.

| Identifier | Value |

|---|---|

| Systematic (IUPAC) Name | (E)-N-[2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |

| Chemical Class | Cinnamamide, Natural Product evitachem.com |

| Molecular Formula | C₁₈H₁₉NO₂ scribd.com |

| Monoisotopic Mass | 281.14158 g/mol |

Synthetic Chemistry of Pisoniamide and Its Derivatives

Total Synthesis Approaches to Pisoniamide

While a dedicated publication on the total synthesis of the natural product this compound is not extensively documented in the literature, its structure lends itself to well-established and straightforward synthetic strategies. This compound is a natural cinnamamide (B152044) isolated from Pisonia aculeata. mdpi.com The fundamental connection in this compound is an amide bond between a cinnamic acid backbone and a phenylethylamine moiety. ontosight.ai Therefore, its synthesis can be achieved through standard amidation reactions.

The most common and direct approach involves the coupling of a phenylethylamine with either cinnamic acid or an activated cinnamic acid derivative. Key synthetic strategies include:

Acyl Chloride Method: Cinnamic acid can be converted to the more reactive cinnamoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with phenethylamine (B48288), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct, yielding the desired N-phenethylcinnamamide. researchgate.net

Carbodiimide-Mediated Coupling: A widely used method for direct amide bond formation from a carboxylic acid and an amine involves coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently employed. analis.com.mybeilstein-journals.org These reactions are often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. mdpi.com For instance, a general synthesis of N-phenethyl cinnamide derivatives was achieved by reacting substituted cinnamic acids with various phenethylamines using EDCI and DMAP in DMF. mdpi.com

Enzyme-Catalyzed Synthesis: Biocatalytic methods offer a green alternative to traditional chemical synthesis. Lipases, such as Lipozyme® TL IM, have been shown to efficiently catalyze the amidation of methyl cinnamates with phenylethylamines under mild conditions, particularly within continuous-flow microreactors. researchgate.net

These established methods provide a reliable and efficient blueprint for the laboratory synthesis of this compound and form the basis for the production of its derivatives.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of this compound analogues allows for a systematic investigation of its structure-activity relationships (SAR). Modifications typically target the two primary components of the molecule: the cinnamoyl moiety and the phenylethylamine moiety.

The cinnamoyl group offers multiple sites for modification, including the phenyl ring and the α,β-unsaturated double bond. The synthesis of these analogues generally starts with appropriately substituted benzaldehydes, which are converted to the corresponding cinnamic acids via reactions like the Knoevenagel or Perkin condensation. mdpi.com These substituted cinnamic acids are then coupled with the desired amine.

Research has shown that the nature and position of substituents on the cinnamoyl phenyl ring are critical. For example, in a study on cinnamoyl-based inhibitors of HIV-1 integrase, polyhydroxylated analogues were synthesized to probe the importance of catechol-like structures. acs.org Another study on cinnamide derivatives as arginase inhibitors involved synthesizing a series of compounds to explore the effect of hydroxyl and methyl groups at different positions on the cinnamoyl ring. mdpi.com It was noted that a 3,4-dihydroxy (catechol) substitution on the cinnamoyl moiety was important for inhibitory activity. mdpi.com

| Substituent on Cinnamoyl Ring | Synthetic Precursor | Coupling Method | Reference |

|---|---|---|---|

| 4-Hydroxy | 4-Hydroxycinnamic acid | PyBOP, Et₃N | mdpi.com |

| 3-Methoxy-4-hydroxy | Ferulic acid | PyBOP, Et₃N | mdpi.com |

| 3,4-Dihydroxy | Caffeic acid | PyBOP, Et₃N | mdpi.com |

| None (Unsubstituted) | Cinnamic acid | EDCI, HOBt | beilstein-journals.org |

Modifications to the phenylethylamine portion of the this compound scaffold are equally important for modulating biological activity. The synthesis involves coupling cinnamic acid (or its derivatives) with a variety of commercially available or synthetically prepared substituted phenylethylamines. mdpi.comwikipedia.org

Studies on N-phenethylcinnamamide derivatives have explored the impact of substituents on the phenylethylamine ring. For instance, a series of compounds were synthesized with methoxy (B1213986) and dimethoxy groups on the phenylethylamine ring to evaluate their potential as treatments for Alzheimer's disease. mdpi.com In a different context, the introduction of hydroxyl groups on the phenylethylamine ring of cinnamoyl-β-phenethylamines was found to be crucial for their inhibitory effects on prostaglandin (B15479496) synthetase and arachidonate (B1239269) 5-lipoxygenase. nih.gov Specifically, compounds containing a catechol group on either the cinnamoyl or the phenethylamine moiety showed the highest activity against 5-lipoxygenase. nih.gov The substitution pattern on the N-phenethyl group can dramatically alter receptor affinity and functional activity, as seen in opioid research where different substituents can switch a compound from an agonist to an antagonist. nih.gov

| Amine Component | Resulting Analogue Class | Synthetic Method | Reference |

|---|---|---|---|

| 2-Phenylethylamine | N-Phenethylcinnamamide | EDCI, DMAP | mdpi.com |

| 4-Methoxyphenethylamine | N-(4-Methoxyphenethyl)cinnamamide | EDCI, DMAP | mdpi.com |

| 3,4-Dimethoxyphenethylamine | N-(3,4-Dimethoxyphenethyl)cinnamamide | EDCI, DMAP | mdpi.com |

| Dopamine (3,4-dihydroxyphenethylamine) | N-Caffeoyldopamine | Not specified | nih.gov |

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single hybrid molecule. researchgate.netnih.gov This approach aims to create new chemical entities with improved affinity, selectivity, or a dual mode of action. The this compound or cinnamamide scaffold is an attractive component for such hybridization due to its established biological relevance and synthetic accessibility. researchgate.net

A notable example involves the explicit use of the this compound structure in designing new antitubercular agents. mdpi.com In this work, a series of hybrids were designed and synthesized by linking the cinnamamide moiety of this compound with an imidazo[1,2-a]pyridine (B132010) (IPA) pharmacophore. The rationale was based on the structural similarities between this compound and another anti-TB agent, IMB1502, both possessing an aromatic pharmacophore and a hydrophobic part. The resulting imidazo[1,2-a]pyridine amide-cinnamamide hybrids were evaluated for their antimycobacterial activity. mdpi.com The synthesis of these hybrids involved preparing the two key fragments separately and then coupling them, typically via an amide bond formation.

Other hybridization strategies have utilized the broader cinnamamide scaffold. For example, cinnamide derivatives were designed using a molecular hybridization approach that combined the diamine moiety of ethambutol (B1671381) with structural features of cerulenin (B1668410) and cinnamic acid to generate potential antimycobacterial agents. researchgate.net These examples underscore the utility of the this compound core as a building block in the development of novel, multifunctional molecules.

Methodological Advancements in Cinnamamide Synthesis

The synthesis of the amide bond is a cornerstone of organic chemistry, and continuous efforts are made to develop more efficient, selective, and sustainable methods. analis.com.myresearchgate.net These advancements are directly applicable to the synthesis of this compound and its derivatives. A recent review highlights diverse, one-step strategies for accessing cinnamic acid derivatives, including amides, using advanced catalytic systems and sustainable approaches. nih.gov

Key methodological advancements include:

Novel Coupling Reagents: Beyond traditional carbodiimides, newer reagents have been developed. For instance, using allenones as coupling reagents enables a one-pot, two-step amidation of cinnamic acid that can be completed in minutes. nih.gov Activation of cinnamic acid with pivaloyl chloride or pivalic anhydride (B1165640) has also been reported for efficient one-pot amide synthesis. nih.govbeilstein-journals.org

Boron-Based Catalysis: Boron-derived catalysts, such as those based on boronic acids or borane (B79455) (BH₃), have emerged as effective promoters for direct amidation under mild conditions, proceeding through intermediates like triacyloxyboranes. analis.com.mynih.govbeilstein-journals.org

Photocatalysis: Visible-light-mediated methods represent a significant green chemistry advancement. Organophotoredox/cobalt dual catalysis has been used for the α,β-dehydrogenation of saturated amides to yield cinnamamides. nih.govbeilstein-journals.org Another approach uses an iridium photocatalyst to mediate cinnamamide synthesis via C-N bond cleavage of a tertiary amine. nih.govbeilstein-journals.org

Alternative Dehydrating Agents: Polyphosphoric acid (PPA) has been employed to promote the direct aldol (B89426) condensation of an amide with a benzaldehyde (B42025) to furnish cinnamides, offering a straightforward route that avoids pre-functionalization of the carboxylic acid. mdpi.com

Flow Chemistry: Continuous flow mechanochemistry, using common reagents like EDC·HCl, has been applied to the synthesis of cinnamamides, allowing for easy scalability to produce large quantities of product with high yields. nih.govbeilstein-journals.org

| Methodology | Key Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Carbodiimide Coupling | EDC·HCl | Well-established, scalable in flow chemistry. | nih.govbeilstein-journals.org |

| Borane Catalysis | BH₃·Pyridine | Direct amidation, mild conditions, low catalyst loading. | nih.govbeilstein-journals.org |

| Photocatalysis | Iridium or Iron complexes | Visible-light mediated, green approach. | nih.govbeilstein-journals.org |

| Aldol-type Condensation | Polyphosphoric Acid (PPA) | Direct condensation of amides and aldehydes. | mdpi.com |

| Mixed Anhydride | Pivaloyl chloride | One-pot transamidation or direct coupling. | nih.govbeilstein-journals.org |

Preclinical Pharmacological Investigations of Pisoniamide

In Vitro Biological Activities of Pisoniamide and Analogues

The in vitro activities of this compound have been explored to determine its potential as a therapeutic agent, particularly focusing on its effects against bacteria and specific enzymes.

Antimycobacterial Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)

This compound has demonstrated activity against Mycobacterium tuberculosis. Research indicates that this compound exhibits a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against the H37Rv strain of Mycobacterium tuberculosis. ijsart.com This particular strain is a standard, drug-susceptible laboratory strain used globally for primary screening of potential anti-tuberculosis compounds. nih.gov The activity of this compound is considered similar to that of hydroxy this compound. nih.gov The evaluation of such compounds is often conducted using methods like the microplate Alamar blue assay, a common technique for determining the susceptibility of M. tuberculosis to various agents. nih.gov

Table 1: Antimycobacterial Activity of this compound

| Compound | Organism | Strain | Activity (MIC) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | H37Rv | 50 µg/mL |

Enzymatic Inhibition Studies (e.g., DNA Gyrase, protein kinases)

The mechanism of action for many antimicrobial agents involves the inhibition of essential bacterial enzymes. japsonline.comwikipedia.org For instance, DNA gyrase, a type II topoisomerase, is a critical enzyme in bacteria responsible for DNA replication and is a validated target for antibiotics like quinolones and aminocoumarins. cairn.infoijpras.com Protein kinases, which regulate numerous cellular processes through phosphorylation, are also significant targets in drug discovery. quickcompany.innih.govmdpi.com

In silico and in vitro data suggest that this compound may interact with several enzymatic pathways. One study identified potential inhibitory activity against Serine/threonine-protein kinase TAO3. scielo.org.mx The predicted activity indicates a high probability of interaction, which suggests a potential mechanism of action that could be explored further. scielo.org.mx

Table 2: Potential Enzymatic Inhibition by this compound

| Enzyme Target | Predicted Inhibition Probability |

|---|---|

| Serine/threonine-protein kinase TAO3 | 91.98% |

| CYP1A2 | 58.60% |

Exploration of Other Relevant Biological Pathways and Targets in vitro

Beyond direct antimicrobial action, understanding a compound's interaction with other biological pathways, such as metabolic enzymes, is crucial in preclinical development. frontiersin.org Cytochrome P450 (CYP) enzymes, for example, are central to drug metabolism. scielo.org.mx Predictive studies have pointed to this compound having a moderate potential to inhibit CYP1A2, an important enzyme in the metabolism of various drugs. scielo.org.mx Such interactions are vital to consider for the future development of a compound to avoid potential drug-drug interactions.

In Vivo Preclinical Efficacy Studies (Utilizing Animal Models)

Preclinical in vivo studies in animal models are a critical step in drug development, providing essential data on a compound's efficacy and behavior in a complex biological system before human trials can be considered. researchgate.netijpar.compublichealthtoxicology.com These studies often use rodent or other animal models to simulate human diseases. tandfonline.comfortunejournals.comresearchgate.net

Assessment of Antimycobacterial Efficacy in Animal Models

To evaluate the in vivo efficacy of a potential anti-tuberculosis compound, researchers typically use established animal models, such as mice infected with M. tuberculosis. nih.gov These models can be designed to represent different stages of tuberculosis, including acute and chronic infections, allowing for the assessment of a drug's ability to kill actively replicating and persistent bacteria. nih.gov

Based on a thorough review of the available scientific literature, there are no published studies detailing the in vivo antimycobacterial efficacy of the isolated compound this compound in animal models. Further research, potentially utilizing models like the BALB/c mouse tuberculosis model, would be required to determine its effectiveness in a living organism. nih.gov

Investigations into Anti-inflammatory or Other Pharmacological Effects in Animal Models

Various animal models are used to screen for anti-inflammatory activity, such as carrageenan-induced paw edema, croton oil-induced ear edema, and cotton pellet-induced granuloma models. semanticscholar.org These tests help to determine if a compound can reduce inflammation, which is a key factor in many diseases.

While extracts from plants of the Pisonia genus have been investigated for anti-inflammatory properties in animal models, there is currently no specific data in the scientific literature regarding in vivo studies on the anti-inflammatory or other pharmacological effects of the purified compound this compound.

Elucidation of Molecular Mechanisms of Action and Biological Targets of this compound

The exploration into the preclinical pharmacological profile of this compound has led to initial investigations aimed at understanding its molecular interactions and the biological consequences of these interactions. While research is still in the preliminary stages, efforts have been made to identify its targets and the cellular mechanisms it influences.

Identification of Specific Protein and Cellular Targets

This compound, a natural cinnamamide (B152044) derived from Pisonia aculeata, has been primarily investigated for its antimycobacterial properties. researchgate.netmdpi.com The principal cellular target identified in these studies is the bacterium Mycobacterium tuberculosis H37Rv. researchgate.netresearchgate.netacs.orgresearchgate.netebi.ac.ukresearchgate.net However, the specific molecular and protein targets within the bacterium that this compound directly interacts with are still under active investigation.

Research into compounds with similar structural motifs or activities provides insight into potential targets. For instance, hybrids created by combining the this compound structure with imidazo[1,2-a]pyridine (B132010) amides (IPAs) have been designed to target the QcrB subunit of the menaquinol (B15198786) cytochrome c oxidoreductase (bc1 complex). mdpi.com This complex is a crucial component of mycobacterial energy metabolism, making it a valuable target for anti-tuberculosis agents. mdpi.com Furthermore, studies on other natural products with antimycobacterial effects have identified DNA gyrase, an essential enzyme for DNA replication and transcription in bacteria, as a key target. acs.org Specifically, the DNA GyrB subunit is a validated target for antimycobacterial drugs. acs.org While these targets have been identified for hybrid molecules or other natural products, they represent plausible areas for future investigation into the precise mechanism of this compound. mdpi.comacs.org

Table 1: Potential Cellular and Protein Targets for this compound and Related Compounds This table is interactive. Click on the headers to sort.

| Compound Class/Example | Cellular/Organismal Target | Potential Protein Target | Target Function | Reference |

|---|---|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | Not definitively identified | Antitubercular activity | researchgate.netresearchgate.netresearchgate.net |

| Imidazo[1,2-a]pyridine-cinnamamide hybrids | Mycobacterium tuberculosis | QcrB subunit of bc1 complex | Mycobacterial energy metabolism | mdpi.com |

Analysis of Cellular Pathways and Signaling Cascades Modulated by this compound

The specific cellular pathways and signaling cascades directly modulated by this compound have not yet been extensively detailed in scientific literature. However, the broader context of research on related natural products and their effects on cellular signaling offers potential avenues for future study.

For example, other bioactive natural products have been shown to influence key signaling pathways involved in cell growth, inflammation, and apoptosis. The PI3K/Akt signaling pathway, which is crucial for regulating the cell cycle, has been identified as a target for some resin glycosides, leading to inhibition of cell growth. researchgate.net Additionally, the mitogen-activated protein kinase (MAPK) signaling cascade, including kinases like JNK and p38, is another critical pathway involved in cellular responses to stress and inflammation that has been shown to be modulated by natural compounds. researchgate.net The Pl3K/Akt/mTOR signaling pathway, which plays a role in inflammation, has also been identified as a target for other natural molecules like liriodendrin. e-nps.or.kr These pathways represent logical starting points for investigating the broader cellular effects of this compound beyond its direct antimycobacterial activity.

Table 2: Signaling Pathways Modulated by Related Natural Products This table is interactive. Click on the headers to sort.

| Pathway | Modulating Compound Example | Observed Effect | Potential Relevance for this compound | Reference |

|---|---|---|---|---|

| PI3K/Akt Signaling Pathway | Aquaterin II (Resin Glycoside) | Inhibition of cell growth | Investigation of anti-proliferative effects | researchgate.net |

| MAPK Signaling Cascade (JNK, p38) | Ergosterol peroxide | Reduction of cisplatin-induced apoptosis | Investigation of cytoprotective or anti-inflammatory effects | researchgate.net |

Computational and In Silico Studies for this compound Activity Prediction

Computational methods are increasingly vital in pharmacology for predicting the activity of compounds and elucidating their mechanisms of action before extensive laboratory testing. bonviewpress.com These in silico approaches include molecular docking, dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. bonviewpress.commdpi.com

Molecular Docking and Dynamics Simulations with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a ligand to its target protein. researchgate.net This is often followed by molecular dynamics (MD) simulations, which provide insight into the stability of the ligand-protein complex over time. researchgate.netacs.org

While specific molecular docking and dynamics simulation studies focused solely on this compound are not extensively documented, this methodology has been applied to structurally related or functionally similar compounds. For instance, in studies of antimycobacterial agents, the isoflavonoid (B1168493) daidzein (B1669772) was docked into the active site of the M. tuberculosis DNA GyrB protein. acs.org The simulation revealed key interactions, such as hydrogen bonding between the ligand and amino acid residues like Arg128 and π-π stacking interactions with DNA nucleotides. acs.org MD simulations further confirmed the stability of this interaction over a 100-nanosecond period. acs.org Such studies provide a framework for how in silico simulations could be applied to this compound to explore its binding interactions with potential targets like QcrB or DNA GyrB. mdpi.comacs.org

Advanced Analytical Methodologies for Pisoniamide Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography is a fundamental separation technique that plays an indispensable role in natural product research. ijnrd.org The principle lies in the differential partitioning of components between a stationary phase and a mobile phase. allen.in For a compound like pisoniamide, various chromatographic methods are employed, from initial screening to final purification and quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-High-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of natural products like this compound. thepharmajournal.com They operate by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase at high pressure. bccampus.ca The separation is based on the differential affinity of the analyte for the stationary phase versus the mobile phase. pharmaknowledgeforum.com

UPLC represents a significant evolution from HPLC, utilizing columns with much smaller particle sizes (typically under 2 µm, compared to 3-5 µm for HPLC). bccampus.caaustinpublishinggroup.com This reduction in particle size, coupled with instrumentation that can handle much higher pressures (up to 15,000 psi), results in dramatically improved resolution, speed, and sensitivity. pharmaknowledgeforum.comaustinpublishinggroup.com For this compound research, this translates to faster analysis times, reduced solvent consumption, and the ability to better resolve this compound from other closely related compounds in a complex plant extract. thepharmajournal.com These techniques are ideal for the final purification steps of this compound and for developing quantitative methods to determine its concentration in extracts or biological samples. thepharmajournal.compharmaknowledgeforum.com

| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High-Performance Liquid Chromatography) |

|---|---|---|

| Stationary Phase Particle Size | 3–5 µm | < 2 µm bccampus.ca |

| Operating Pressure | ~6,000 psi | ~15,000 psi pharmaknowledgeforum.com |

| Resolution | Good | Very High / Excellent pharmaknowledgeforum.com |

| Analysis Speed | Standard | Significantly Faster austinpublishinggroup.com |

| Sensitivity | Good | Higher austinpublishinggroup.com |

| Solvent Consumption | Higher | Lower pharmaknowledgeforum.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in natural product chemistry for preliminary analysis and monitoring of separations. nih.gov It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. nih.govmdpi.com A solvent or solvent mixture (the mobile phase) moves up the plate via capillary action, separating the components of the sample.

In the context of this compound research, TLC is an invaluable tool. It has been used to monitor the fractions collected during the column chromatography of extracts from Pisonia species, helping to identify the fractions containing the target compound. researchgate.net The visualization of spots is typically achieved by irradiating the plate with UV light (at 254 and 366 nm) or by spraying with chemical reagents like an acetic acid/sulfuric acid/anisaldehyde solution followed by heating. researchgate.net Its application has also been noted in monitoring the progress of synthetic reactions to create this compound derivatives. mdpi.com

Advanced Mass Spectrometry for this compound Identification, Profiling, and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a destructive technique that provides critical information about the molecular weight and elemental composition of a compound. broadinstitute.org A mass spectrometer consists of an ion source, a mass analyzer, and a detector. broadinstitute.org Molecules are first ionized, then separated by the analyzer based on their m/z, and finally detected.

For the structural elucidation of a novel natural product, High-Resolution Mass Spectrometry (HRMS) is particularly vital. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can provide extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. This was a key step in the characterization of compounds isolated from Pisonia species, such as pisonin A, a compound related to this compound. scribd.com Such precise mass data is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, confirming the identity of this compound, and identifying its metabolites or degradation products.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Precise this compound Measurement

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for the precise and accurate quantification of organic molecules, including natural products. emerypharma.commdpi.com Unlike chromatographic methods that often rely on calibration curves of identical reference standards, qNMR is a direct method. mestrelab.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that allows for direct quantification. emerypharma.commdpi.com

To perform a qNMR analysis for this compound, a precisely weighed amount of the sample would be dissolved in a deuterated solvent along with a known amount of an internal standard. ethz.ch By comparing the integral of a specific, non-overlapping this compound signal to the integral of a signal from the internal standard, the absolute purity or concentration of this compound can be calculated without needing a pre-existing this compound standard. mdpi.com This makes qNMR an invaluable tool for certifying the purity of isolated this compound, thereby creating a certified reference material (CRM) essential for quality control and other quantitative studies. ethz.chbipm.org

| Requirement | Description |

|---|---|

| Solubility | Both the analyte (this compound) and the internal standard must be fully dissolved in the chosen deuterated solvent. emerypharma.com |

| Signal Separation | At least one signal from the analyte and one from the internal standard must be well-resolved and free from overlap with other signals. emerypharma.com |

| Internal Standard | The internal standard must be stable, non-reactive with the sample or solvent, have a simple spectrum, and be accurately weighed. |

| Acquisition Parameters | A sufficiently long relaxation delay (D1) must be used to ensure complete relaxation of all relevant nuclei for accurate integration. |

| Data Processing | Careful and consistent processing, including phasing, baseline correction, and integration, is crucial for obtaining reliable results. emerypharma.com |

Hyphenated Techniques for Comprehensive this compound Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are among the most powerful tools in modern analytical chemistry. nih.govnumberanalytics.com They leverage the separation power of chromatography with the identification capabilities of spectroscopy in a single, automated analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most important hyphenated technique for the analysis of non-volatile natural products like this compound. journalirjpac.com It combines the high-resolution separation of HPLC or UPLC directly with the detection and identification power of mass spectrometry. numberanalytics.com In a typical LC-MS analysis of a plant extract, this compound would first be separated from thousands of other components on the LC column. As it elutes, it is directly ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer, which provides its molecular weight and fragmentation data. nih.govnih.gov This allows for the confident identification and quantification of this compound even in highly complex mixtures, making it ideal for metabolic profiling, dereplication (rapidly identifying known compounds to avoid re-isolation), and quality control of herbal products. nih.govjournalirjpac.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for the analysis of volatile and semi-volatile compounds. wikipedia.org While this compound itself may not be sufficiently volatile for direct GC analysis, the technique is highly relevant for analyzing the chemical profile of its source, the Pisonia plant. researchgate.net Studies have successfully used GC-MS to identify various phytoconstituents in extracts from Pisonia grandis. researchgate.net For this compound analysis specifically, GC-MS could be employed following a derivatization step, where a chemical reagent is used to convert this compound into a more volatile derivative, thus making it amenable to GC separation and analysis. europeanpharmaceuticalreview.com

Future Research Directions and Translational Potential

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The current body of research on pisoniamide has predominantly centered on its activity against Mycobacterium tuberculosis. researchgate.netchemrevise.orgpinja.comfractal.airesearchgate.net However, the structural motif of a cinnamamide (B152044) suggests the possibility of a wider range of biological activities. Cinnamic acid and its derivatives are known to possess a wide spectrum of pharmacological properties, including antioxidant, antitumor, and antibacterial effects. researchgate.net This opens up avenues for investigating this compound's potential in other therapeutic areas.

Future research should systematically screen this compound against a diverse panel of biological targets. This could include, but is not limited to:

Antifungal Activity: Given the structural similarities to other known antifungal agents, evaluating this compound against various fungal pathogens is a logical next step.

Anticancer Activity: The antiproliferative potential of cinnamamides warrants the investigation of this compound's effects on different cancer cell lines.

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Investigating the potential of this compound to modulate inflammatory pathways could reveal new therapeutic applications.

Antiviral Activity: The vast chemical space of natural products is a promising source for new antiviral agents. Screening this compound against a range of viruses could identify novel activities.

A comprehensive screening approach, coupled with detailed mechanistic studies, will be crucial to uncover the full therapeutic potential of this compound beyond its established antitubercular effects.

Optimization of this compound Production via Biotechnological or Synthetic Routes

The advancement of this compound from a laboratory curiosity to a clinical candidate will necessitate the development of efficient and scalable production methods. Currently, the isolation of this compound from its natural source, Pisonia aculeata, is the primary method of obtaining the compound. researchgate.netchemrevise.orgpinja.comfractal.airesearchgate.net However, reliance on natural extraction can be limited by factors such as plant availability, geographical distribution, and low yields.

To overcome these limitations, future research should focus on two key areas:

Total Synthesis: The development of a robust and efficient total synthesis route for this compound is a critical objective. A successful synthetic strategy would not only provide a reliable supply of the compound for further research but also enable the creation of analogues for structure-activity relationship (SAR) studies.

Biotechnological Production: Exploring the potential of biotechnological approaches, such as heterologous expression in microbial or plant-based systems, could offer a sustainable and cost-effective method for large-scale production. nih.govsrce.hrfrontiersin.orggoogle.com This would involve identifying and transferring the biosynthetic gene cluster responsible for this compound production into a suitable host organism.

The optimization of production through either synthetic or biotechnological routes will be a critical enabler for the comprehensive preclinical and potential clinical evaluation of this compound.

Development of this compound and Its Analogues as Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. rsc.orgnih.govnih.govchemicalprobes.org this compound and its analogues have the potential to be developed into valuable chemical probes to study the biological pathways they modulate. The synthesis of this compound analogues has already been explored to understand the structural requirements for its antitubercular activity. researchgate.net

Future efforts in this area should focus on:

Design and Synthesis of Tagged Analogues: The synthesis of this compound analogues incorporating reporter tags, such as fluorescent dyes or biotin, would enable the visualization and identification of its cellular targets.

Development of Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. The development of this compound-based photoaffinity probes could definitively identify its molecular target(s) within Mycobacterium tuberculosis and other organisms.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study, facilitated by the synthesis of a diverse library of analogues, will be crucial to understand how structural modifications impact biological activity and target selectivity. nih.govmdpi.com This knowledge is fundamental for designing more potent and selective probes.

The development of such chemical probes will not only advance our understanding of this compound's mechanism of action but also provide valuable tools for the broader scientific community.

This compound as a Preclinical Lead Compound in Drug Discovery and Development

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure serves as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. wikipedia.orgnih.gov With its confirmed antitubercular activity, this compound represents a promising lead compound for the development of new anti-TB drugs. researchgate.netchemrevise.orgpinja.comfractal.airesearchgate.net

The progression of this compound from a lead compound to a preclinical candidate will require a multi-faceted research and development effort, including: ppd.comyoutube.comfrontiersin.orgcreative-biostructure.combiobide.comnih.gov

Lead Optimization: This involves the synthesis and evaluation of this compound analogues to improve its drug-like properties, such as potency, solubility, metabolic stability, and oral bioavailability.

In-depth Pharmacological and Toxicological Profiling: A thorough evaluation of the safety and efficacy of optimized lead compounds in preclinical models is essential. This includes determining the pharmacokinetic and pharmacodynamic profiles and assessing any potential toxicity. creative-biostructure.com

Target Identification and Validation: While the antitubercular activity is established, the precise molecular target of this compound within Mycobacterium tuberculosis remains to be elucidated. Identifying and validating the target will be crucial for understanding its mechanism of action and for rational drug design.

The journey from a lead compound to a marketable drug is long and challenging, but the unique structure and biological activity of this compound make it a compelling candidate for further investigation in the drug discovery pipeline. ppd.comyoutube.comfrontiersin.orgnih.gov

Q & A

Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) data?

- Methodological Answer :

- ADME profiling : Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability).

- Pharmacokinetic modeling : Use compartmental models to predict bioavailability and half-life.

- Interspecies scaling : Extrapolate rodent PK data to humans via allometric equations .

Data Interpretation and Publication

Q. What frameworks guide the interpretation of conflicting structural data for this compound?

- Methodological Answer :

- Crystallographic validation : Compare X-ray/NMR-derived structures with computational models (e.g., DFT calculations).

- Stereochemical analysis : Confirm absolute configuration via circular dichroism or chiral HPLC.

- Peer consultation : Engage crystallography experts to resolve ambiguities .

Q. How can researchers ensure their findings on this compound are generalizable across biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.